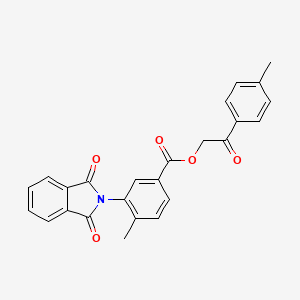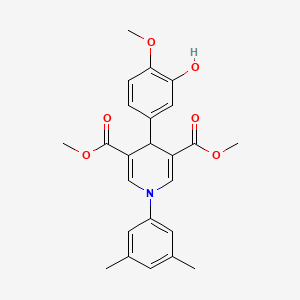
dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Compounds like the one you mentioned typically belong to a class of organic compounds known as dihydropyridines . They are characterized by a pyridine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Dihydropyridines are often synthesized via the Hantzsch pyridine synthesis, a multi-component organic reaction . The reaction involves a condensation of aldehydes, such as p-methoxybenzaldehyde, with β-ketoesters like methyl acetoacetate and an ammonium salt .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of various substituents on the ring can significantly influence the properties of the compound .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of chemical reactions, including oxidation and reduction, due to the presence of the pyridine ring . The specific reactions and their mechanisms would depend on the exact structure and substituents of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the nature and position of substituents on the pyridine ring .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 1-(4-methylphenyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15-9-11-17(12-10-15)23-13-18(21(24)26-2)20(16-7-5-4-6-8-16)19(14-23)22(25)27-3/h4-14,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRSRFYQJZMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3523430.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3523438.png)
![N-1,3-benzodioxol-5-yl-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B3523444.png)
![[2-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B3523451.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B3523460.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3523468.png)

![4-[(2-{[(4-chlorobenzyl)amino]carbonothioyl}hydrazino)carbonyl]benzamide](/img/structure/B3523480.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3523487.png)
![methyl 4-chloro-3-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3523500.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-methylacetamide](/img/structure/B3523516.png)
![methyl 2-[({[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3523528.png)
